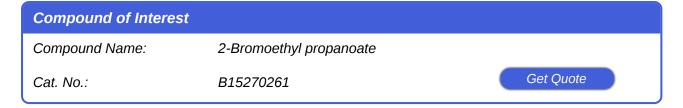


An In-Depth Technical Guide to 2-Bromoethyl Propanoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of **2-bromoethyl propanoate**. While direct applications in drug development are not extensively documented in publicly available literature, its structural motifs strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document aims to serve as a foundational resource for researchers interested in leveraging the unique chemical characteristics of this compound.

Molecular Structure and Identification

2-Bromoethyl propanoate is an ester of propanoic acid and 2-bromoethanol. Its core structure consists of a propionyl group attached to a bromoethyl moiety through an ester linkage.



Identifier	Value	Source
IUPAC Name	2-bromoethyl propanoate	[1]
Chemical Formula	C5H9BrO2	[1][2]
CAS Number	4823-46-5	[1]
Molecular Weight	181.03 g/mol	[1][3]
SMILES	CCC(=O)OCCBr	[1]
InChlKey	FBSPHFKZJKWNEC- UHFFFAOYSA-N	[1][2]

Physicochemical Properties

The physicochemical properties of **2-bromoethyl propanoate** are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Property	Value	Source
Appearance	Clear, colorless to light yellow liquid	[3]
Boiling Point	156-160 °C	[4]
Density	1.394 g/cm³ at 25 °C	[3]
Solubility	Insoluble in water	[4]
Refractive Index	n20/D 1.446 (lit.)	
XLogP3	1.6	[1]

Synthesis of 2-Bromoethyl Propanoate

A common and efficient method for the synthesis of **2-bromoethyl propanoate** is the Fischer esterification of propanoic acid with 2-bromoethanol in the presence of an acid catalyst.[5][6][7] [8]



Experimental Protocol: Fischer Esterification

Materials:

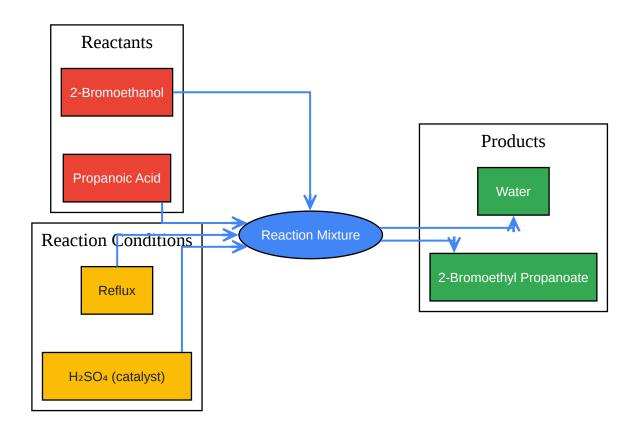
- · Propanoic acid
- 2-Bromoethanol
- Concentrated sulfuric acid (catalyst)
- Anhydrous sodium sulfate (drying agent)
- Saturated sodium bicarbonate solution
- Brine
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask
- · Reflux condenser
- · Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine propanoic acid (1.0 equivalent) and 2-bromoethanol (1.2 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.



- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure 2-bromoethyl propanoate.



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Fischer Esterification of Propanoic Acid.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and confirmation of the molecular structure of **2-bromoethyl propanoate**.



Spectroscopic Technique	Data Source/Reference
¹ H NMR & ¹³ C NMR	[1]
Mass Spectrometry (GC-MS)	[1]
Infrared (IR) Spectroscopy	[1]

Note: While direct spectral data is not provided here, the referenced databases contain experimental and/or predicted spectra for **2-bromoethyl propanoate**.

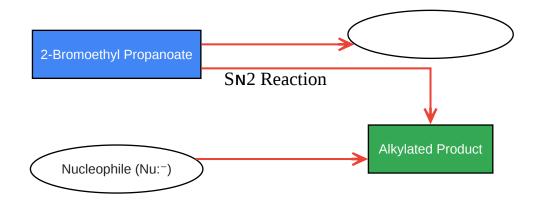
Reactivity and Potential Applications in Drug Development

The chemical reactivity of **2-bromoethyl propanoate** is primarily dictated by the presence of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This property makes **2-bromoethyl propanoate** a useful alkylating agent, capable of introducing the propoxycarbonylethyl group onto various nucleophiles such as amines, thiols, and phenols.

While specific examples of **2-bromoethyl propanoate** in drug synthesis are not readily available in the literature, its structural analog, 2-bromoethyl acetate, is a known intermediate in the synthesis of various pharmaceutical compounds.[9] By analogy, **2-bromoethyl propanoate** can be considered a valuable building block in medicinal chemistry for the following applications:

- Lead Optimization: Modification of lead compounds by introducing the propoxycarbonylethyl group to explore structure-activity relationships (SAR).
- Prodrug Synthesis: The ester functionality can be designed to be cleaved in vivo, releasing a
 parent drug molecule. The bromoethyl moiety allows for the attachment of this prodrug-linker
 combination to a parent drug.
- Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, bifunctional linkers are often required. The reactivity of **2-bromoethyl propanoate** could be exploited in the synthesis of such linkers.





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Nucleophilic Substitution Reactivity.

Conclusion

2-Bromoethyl propanoate is a readily accessible and reactive organic compound. Its bifunctional nature, possessing both an ester and a reactive alkyl bromide, makes it a potentially valuable tool for synthetic and medicinal chemists. While its direct application in drug development is an area that warrants further exploration, its utility as a chemical intermediate for the synthesis of complex bioactive molecules is highly probable. This guide provides the foundational knowledge required for researchers to consider the incorporation of **2-bromoethyl propanoate** into their synthetic strategies.

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References

- 1. 2-Bromoethyl propanoate | C5H9BrO2 | CID 12636317 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromoethyl propanoate [webbook.nist.gov]
- 3. indiamart.com [indiamart.com]
- 4. crystlechemipharma.com [crystlechemipharma.com]



- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
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